molecular formula C10H25AsO5 B13972063 Pentaethoxyarsorane CAS No. 5954-41-6

Pentaethoxyarsorane

Cat. No.: B13972063
CAS No.: 5954-41-6
M. Wt: 300.22 g/mol
InChI Key: SZTBDRDGFFXOCM-UHFFFAOYSA-N
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Description

Pentaethoxyarsorane is an organoarsenic compound with the chemical formula C10H25AsO5 . It consists of ten carbon atoms, twenty-five hydrogen atoms, one arsenic atom, and five oxygen atoms This compound is notable for its unique structure, which includes five ethoxy groups attached to an arsenic center

Preparation Methods

The synthesis of pentaethoxyarsorane typically involves the reaction of arsenic trioxide with ethanol in the presence of a catalyst. The reaction proceeds as follows:

[ \text{As}_2\text{O}_3 + 10 \text{C}_2\text{H}_5\text{OH} \rightarrow 2 \text{As}(OC}_2\text{H}_5)_5 + 3 \text{H}_2\text{O} ]

This reaction requires careful control of temperature and reaction time to ensure the complete conversion of arsenic trioxide to this compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Pentaethoxyarsorane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenic pentoxide and ethyl acetate. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can yield arsenic trioxide and ethanol. Reducing agents such as sodium borohydride are typically used.

    Substitution: The ethoxy groups in this compound can be substituted with other alkoxy groups or halogens. This reaction is often facilitated by the presence of a strong acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pentaethoxyarsorane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.

    Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing arsenic metabolism.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.

    Industry: In materials science, this compound is used in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of pentaethoxyarsorane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Pentaethoxyarsorane can be compared with other organoarsenic compounds such as trimethylarsine and triphenylarsine. While all these compounds contain arsenic, they differ in their alkyl or aryl substituents, which influence their chemical reactivity and applications.

Similar Compounds

  • Trimethylarsine
  • Triphenylarsine
  • Triethylarsine

Properties

CAS No.

5954-41-6

Molecular Formula

C10H25AsO5

Molecular Weight

300.22 g/mol

IUPAC Name

pentaethoxy-λ5-arsane

InChI

InChI=1S/C10H25AsO5/c1-6-12-11(13-7-2,14-8-3,15-9-4)16-10-5/h6-10H2,1-5H3

InChI Key

SZTBDRDGFFXOCM-UHFFFAOYSA-N

Canonical SMILES

CCO[As](OCC)(OCC)(OCC)OCC

Origin of Product

United States

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